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molecular formula C12H12O4 B1362866 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester CAS No. 50551-56-9

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Cat. No. B1362866
M. Wt: 220.22 g/mol
InChI Key: IJCODAOXFYTGBS-UHFFFAOYSA-N
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Patent
US07915300B2

Procedure details

Ethyl 5-methoxybenzofuran carboxylate (22.7 mmol) was dissolved in dichlormethane (20 ml) and a 1.0 M solution of boron tribromide methyl sulphide complex in dichloromethane (68.1 mmol) was added. The mixture was heated at reflux over night The solvent was evaporated under vacuo and the residue purified by flash chromatography to obtain ethyl 5-hydroxybenzofuran carboxylate as a white solid.
Quantity
22.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
68.1 mmol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][C:7]=2[CH:16]=1>ClCCl>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][C:7]=2[CH:16]=1

Inputs

Step One
Name
Quantity
22.7 mmol
Type
reactant
Smiles
COC=1C=CC2=C(C=C(O2)C(=O)OCC)C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
68.1 mmol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over night The solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC2=C(C=C(O2)C(=O)OCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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